molecular formula C22H18N2O4 B10866826 11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10866826
M. Wt: 374.4 g/mol
InChI Key: DHDMWIIPIGKSDE-UHFFFAOYSA-N
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Description

11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo diazepine family. This compound features a unique structure with two furan rings and a diazepine core, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazepine Core: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of Furyl Groups: The furan rings are introduced via Friedel-Crafts acylation reactions. This involves the reaction of the diazepine core with furan-2-carboxylic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Cyclization and Purification: The final step includes cyclization to form the hexahydro structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its diazepine core is of particular interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s structure suggests it may have activity as an anti-inflammatory or anti-cancer agent, although more research is needed to confirm these effects.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s diazepine core allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The furan rings may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 11-Methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
  • 10-(2-Furylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Uniqueness

Compared to similar compounds, 11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one stands out due to its dual furan rings and hexahydro structure. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and application.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

5-(furan-2-carbonyl)-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H18N2O4/c25-17-9-3-7-15-20(17)21(18-10-4-12-27-18)24(22(26)19-11-5-13-28-19)16-8-2-1-6-14(16)23-15/h1-2,4-6,8,10-13,21,23H,3,7,9H2

InChI Key

DHDMWIIPIGKSDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CO4)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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